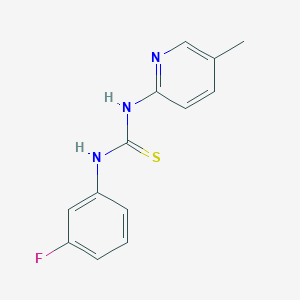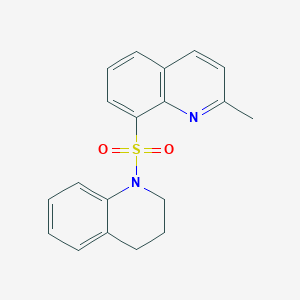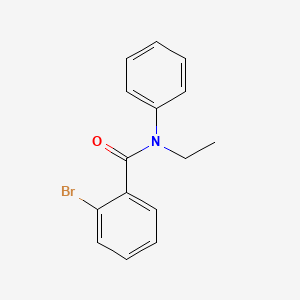
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea, also known as Sunitinib, is a small molecule inhibitor that targets receptor tyrosine kinases (RTKs) and has been approved by the US Food and Drug Administration (FDA) for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Wirkmechanismus
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea inhibits the activity of multiple RTKs by binding to the ATP-binding site of the receptors. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor effects in various cancer models, including renal cell carcinoma and gastrointestinal stromal tumors. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth. In addition, this compound has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a potent inhibitor of multiple RTKs, which can make it difficult to study the specific effects of individual receptors. In addition, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea. One area of research is the development of new analogs with improved potency and selectivity for specific RTKs. Another area of research is the combination of this compound with other anti-cancer agents to enhance its anti-tumor effects. Finally, the study of the immunomodulatory effects of this compound may lead to the development of new immunotherapeutic approaches for cancer treatment.
Conclusion:
This compound is a small molecule inhibitor that targets multiple RTKs and has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism of action is well understood, and it has been extensively studied for its potential therapeutic applications. While it has some limitations for lab experiments, there are several future directions for the study of this compound that may lead to the development of new cancer therapies.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea involves the reaction of 3-fluoroaniline and 5-methyl-2-pyridinecarboxaldehyde with thiourea in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields the desired product with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These RTKs play a crucial role in tumor growth and angiogenesis, and the inhibition of their activity by this compound has been shown to have anti-tumor effects in various cancer models.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-5-6-12(15-8-9)17-13(18)16-11-4-2-3-10(14)7-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDJYYRZWSUJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)


![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)

![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)

![2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)
